molecular formula C10H18N2O4 B7932056 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester

Cat. No.: B7932056
M. Wt: 230.26 g/mol
InChI Key: MLELQDSFPZOADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an acetyl group, a hydroxy-ethyl group, and a carboxylic acid methyl ester group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1-acetyl-4-(2-hydroxy-ethyl)-piperazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of 1-acetyl-4-(2-oxo-ethyl)-piperazine-2-carboxylic acid methyl ester.

    Reduction: Formation of 1-(2-hydroxy-ethyl)-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester.

    Substitution: Formation of 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid.

Scientific Research Applications

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy-ethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The acetyl group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(2-hydroxy-ethyl)-piperazine: Lacks the carboxylic acid methyl ester group.

    4-(2-Hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester: Lacks the acetyl group.

    1-Acetyl-4-(2-oxo-ethyl)-piperazine-2-carboxylic acid methyl ester: Contains an oxo-ethyl group instead of a hydroxy-ethyl group.

Uniqueness

1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is unique due to the combination of functional groups attached to the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 1-acetyl-4-(2-hydroxyethyl)piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-8(14)12-4-3-11(5-6-13)7-9(12)10(15)16-2/h9,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELQDSFPZOADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)OC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.